1-(1-benzylpiperidin-3-yl)-N-methylmethanamine
Description
Contextualization of the Piperidine (B6355638) Chemical Class in Medicinal Chemistry Research
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone in the design and discovery of new drugs. researchgate.netarizona.edu This structural motif is prevalent in a vast number of pharmaceuticals and bioactive molecules, underscoring its importance in medicinal chemistry. researchgate.netthieme-connect.com Piperidine derivatives are integral to over seventy commercially available drugs, including several blockbuster medications. arizona.edu
The utility of the piperidine scaffold can be attributed to several key factors:
Modulation of Physicochemical Properties: Incorporating a piperidine ring can influence a molecule's solubility, lipophilicity, and other properties that are critical for its behavior in biological systems. thieme-connect.comthieme-connect.com
Enhancement of Biological Activity and Selectivity: The three-dimensional nature of the piperidine ring allows for precise spatial arrangement of functional groups, which can lead to enhanced binding affinity and selectivity for specific biological targets. thieme-connect.comthieme-connect.comnih.gov
Improved Pharmacokinetic Profiles: The presence of a piperidine moiety can positively affect a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties. thieme-connect.comthieme-connect.com
Versatility in Synthesis: The piperidine structure serves as a versatile building block for the synthesis of complex organic molecules with potential therapeutic applications. nbinno.com
Researchers frequently leverage piperidine derivatives in the development of novel pharmaceuticals for a wide range of conditions, including neurological disorders, metabolic diseases, and infectious agents. arizona.edunbinno.com The ability to systematically modify the piperidine scaffold allows chemists to conduct detailed structure-activity relationship (SAR) studies, which are essential for optimizing the efficacy and safety of potential new medicines. nbinno.com
Rationale for Investigating 1-(1-benzylpiperidin-3-yl)-N-methylmethanamine as a Research Compound
The specific interest in this compound as a research compound stems from the established significance of its constituent parts: the N-benzylpiperidine core and the N-methylmethanamine substituent. The N-benzylpiperidine motif is particularly common in drug discovery due to its structural flexibility and three-dimensional character. nih.govresearchgate.net This scaffold is known to participate in crucial cation-π interactions with target proteins, a key factor in molecular recognition and binding affinity. nih.govresearchgate.net
Overview of Prior Academic Research Endeavors Related to this compound and Related Benzylpiperidine Scaffolds
While direct research on this compound is not extensively documented in publicly available literature, a significant body of research exists for structurally related benzylpiperidine compounds. This research provides a valuable framework for understanding the potential applications and areas of interest for the title compound.
For instance, derivatives of 4-benzylpiperidine (B145979) have been investigated as monoamine releasing agents with selectivity for dopamine (B1211576) and norepinephrine (B1679862) over serotonin (B10506). wikipedia.org This activity is relevant to the study of central nervous system disorders. Furthermore, some 4-benzylpiperidine derivatives have been explored for their potential as NMDA receptor antagonists, which could have applications in treating psychosis and preventing brain damage. wikipedia.org
In the realm of neurodegenerative diseases, benzylpiperidine-linked compounds have been designed and synthesized as cholinesterase inhibitors for the potential treatment of Alzheimer's disease. nih.gov These compounds have demonstrated the ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), and have shown neuroprotective effects in cellular models. nih.gov Molecular modeling studies of these compounds have revealed that the N-benzylpiperidine moiety can interact with key amino acid residues in the active sites of these enzymes. nih.gov
The synthesis of various benzylpiperidine derivatives is also a well-explored area of research. Patented methods describe the preparation of related compounds like (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine, which are used as intermediates in the synthesis of pharmaceutical agents. google.com Research has also focused on benzylpiperidine and benzylpiperazine derivatives as reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme involved in the endocannabinoid system, with potential applications in treating neurological disorders and pain. unisi.it
The following table summarizes some of the research areas and findings for compounds structurally related to this compound.
| Research Area | Related Compound Scaffold | Key Findings |
| Neurotransmitter Release | 4-Benzylpiperidine | Acts as a selective monoamine releasing agent for dopamine and norepinephrine. wikipedia.org |
| Neuroprotection | 4-Benzylpiperidine derivatives | Potential use as NMDA receptor antagonists. wikipedia.org |
| Alzheimer's Disease | Benzylpiperidine-linked 1,3-dimethylbenzimidazolinones | Inhibition of acetylcholinesterase and butyrylcholinesterase; neuroprotective effects. nih.gov |
| Neurological Disorders | Benzylpiperidine and benzylpiperazine derivatives | Reversible inhibition of monoacylglycerol lipase (MAGL). unisi.it |
| Antagonism of Nicotinic Acetylcholine (B1216132) Receptors | 1-(1-benzyl-1H-indol-3-yl)-N,N,N-trimethylmethanaminium iodides | Competitive antagonists for human α4β2 and α7 nicotinic acetylcholine receptors. rsc.org |
Scope and Objectives of Academic Research on this compound
The primary objective of academic research into this compound would be to elucidate its fundamental chemical and pharmacological properties. The scope of such research would likely encompass several key areas:
Synthesis and Characterization: Developing efficient and scalable synthetic routes to produce the compound and its analogs. This would also involve thorough characterization using modern analytical techniques such as NMR spectroscopy and mass spectrometry.
Pharmacological Profiling: Conducting a broad range of in vitro assays to determine the compound's activity at various biological targets, such as receptors, enzymes, and ion channels. This would help to identify potential therapeutic applications.
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of related compounds with systematic modifications to the benzylpiperidine scaffold and the N-methylmethanamine side chain. The goal of these studies would be to understand how specific structural features influence biological activity and to optimize potency and selectivity.
Computational Modeling: Employing molecular docking and other computational techniques to predict and rationalize the binding of the compound to its biological targets. This can provide valuable insights into the molecular basis of its activity and guide the design of new and improved analogs.
Ultimately, the academic investigation of this compound aims to contribute to the broader understanding of how small molecules with this particular architecture interact with biological systems, potentially paving the way for the development of new research tools or therapeutic leads.
Structure
3D Structure
Properties
IUPAC Name |
1-(1-benzylpiperidin-3-yl)-N-methylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-15-10-14-8-5-9-16(12-14)11-13-6-3-2-4-7-13/h2-4,6-7,14-15H,5,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOMZMXXEQECFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCN(C1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 1 1 Benzylpiperidin 3 Yl N Methylmethanamine
Strategies for the De Novo Synthesis of 1-(1-benzylpiperidin-3-yl)-N-methylmethanamine
The de novo synthesis of this compound requires a carefully orchestrated sequence of reactions to build the molecule from simpler, acyclic precursors or functionalized heterocyclic starting materials. This process can be broken down into the formation of the piperidine (B6355638) core, the attachment of the benzyl (B1604629) group, the construction of the N-methylmethanamine side chain, and the control of stereochemistry.
The construction of the substituted piperidine ring is a cornerstone of the synthesis. Several robust methods have been established, often starting from either pyridine (B92270) derivatives or acyclic precursors that undergo cyclization.
One common industrial approach to the basic piperidine structure involves the hydrogenation of pyridine over catalysts like molybdenum disulfide. wikipedia.org For substituted piperidines, a more tailored approach is necessary. Racemic 3-benzylpiperidines, for instance, can be accessed through the reduction of corresponding pyridine derivatives. lookchem.com
A powerful strategy for building the piperidine ring from the ground up is the Dieckmann condensation. This intramolecular reaction can be used to form cyclic ketones, which are versatile intermediates. For example, a synthetic route can begin with the 1,4-addition of benzylamine (B48309) to methyl acrylate (B77674) to produce N,N-bis(β-propionic acid methyl ester)benzylamine. google.com This acyclic diester can then undergo a Dieckmann condensation to yield 1-benzyl-4-keto-3-piperidinecarboxylic acid methyl ester, which after hydrolysis and decarboxylation, provides the key intermediate, 1-benzyl-4-piperidone. google.com This piperidone can then be further functionalized at the 3-position.
Another elegant approach involves a three-component vinylogous Mannich-type reaction, which can be used to construct polyfunctionalized piperidines stereoselectively. rsc.org This method provides a pathway to chiral dihydropyridinone intermediates, which are versatile precursors for a variety of chiral piperidine compounds. rsc.org Additionally, organometallic chemistry offers diverse methods for synthesizing functionalized piperidines, including reductive cyclization of 6-oxoamino acid derivatives to form 2,6-disubstituted piperidines. whiterose.ac.uk
Table 1: Selected Synthetic Routes to the Piperidine Core
| Starting Material(s) | Key Reaction(s) | Intermediate/Product | Reference(s) |
|---|---|---|---|
| Pyridine | Catalytic Hydrogenation | Piperidine | wikipedia.org |
| Benzylamine, Methyl acrylate | 1,4-Addition, Dieckmann Condensation | 1-Benzyl-4-piperidone | google.com |
| Dienolate, Aldehyde, Amine | Vinylogous Mannich Reaction | Dihydropyridinone | rsc.org |
| 6-oxoamino acid derivatives | Reductive Cyclization | 2,6-Disubstituted piperidines | whiterose.ac.uk |
The N-benzyl group is a defining feature of the target molecule. Its installation can be achieved at different stages of the synthesis. Often, the synthesis begins with a precursor that already contains the benzyl group, such as benzylamine. google.com
Alternatively, the benzyl group can be introduced via N-alkylation of a pre-formed piperidine ring. A standard method involves reacting a piperidine derivative, such as piperidin-4-ol, with a benzyl halide like benzyl bromide. ptfarm.pl This reaction is typically carried out in a suitable solvent such as acetonitrile, in the presence of a base like potassium carbonate (K₂CO₃) to neutralize the acid formed. ptfarm.pl Catalytic amounts of tetrabutylammonium (B224687) iodide (TBAI) can be added to facilitate the reaction. ptfarm.pl
Another strategy involves the reaction of a pyridine derivative, such as 4-methylpicoline, with benzyl chloride. researchgate.net This reaction forms an N-benzyl pyridinium (B92312) salt, which can then be selectively reduced to the corresponding N-benzyl tetrahydropiperidine. researchgate.net It is also noteworthy that the N-benzyl group can serve as a protecting group that can be removed by hydrogenolysis, allowing for the subsequent introduction of other substituents on the nitrogen atom. google.com
The N-methylmethanamine side chain (-CH₂-NH-CH₃) at the 3-position of the piperidine ring can be constructed through several synthetic pathways.
One highly effective method is reductive amination. This process can be applied to a piperidine intermediate containing a carbonyl group at the 3-position (or a precursor that can be converted to one). A synthesis of a related compound, cis-N-benzyl-3-methylamino-4-methylpiperidine, was achieved via hydroboration of a tetrahydropyridine (B1245486) intermediate, followed by oxidation and subsequent reductive amination. researchgate.net This final step introduces the methylamino group.
A more direct approach involves the one-step reduction of a methylamino-containing pyridinium salt. google.com This method circumvents the more conventional route of first reducing the pyridine ring to a piperidone intermediate and then performing a separate reductive amination step with methylamine, thereby improving synthetic efficiency. google.com
Another strategy involves building the side chain from a different functional group. For instance, a 3-aminopiperidine derivative can be prepared via a Curtius rearrangement of a corresponding acylhydrazide. researchgate.net The resulting primary amine can then be N-methylated. A common intermediate is the 3-(aminomethyl)piperidine moiety (-CH₂-NH₂), which can be synthesized and then selectively methylated to install the final N-methyl group. sigmaaldrich.comsigmaaldrich.com
Controlling the stereochemistry at the C3 position of the piperidine ring is crucial for accessing specific enantiomers. Several stereoselective strategies have been developed to achieve this.
Asymmetric hydrogenation is a powerful tool for creating chiral centers. An efficient route to enantioenriched 3-aminopiperidine derivatives utilizes the rhodium-catalyzed asymmetric hydrogenation of N-(1-benzylpiperidin-3-yl)enamides. researchgate.net This atom-economical method provides access to both enantiomers of the valuable 3-aminopiperidine core. researchgate.net
The use of chiral auxiliaries is another well-established strategy. For example, a practical and scalable stereoselective synthesis of (R)-3-benzylpiperidine has been developed using (R)-phenylglycinol as a chiral auxiliary. lookchem.com An aza-Michael addition of (R)-phenylglycinol to an achiral precursor, followed by spontaneous lactamization, yields a piperidin-2-one intermediate with high diastereomeric purity. lookchem.com This intermediate can then be converted to the desired enantiomerically pure product.
Table 2: Approaches for Stereoselective Synthesis
| Method | Description | Key Reagent/Component | Reference(s) |
|---|---|---|---|
| Asymmetric Hydrogenation | Catalytic reduction of a prochiral enamide precursor using a chiral catalyst. | Chiral Rhodium Catalyst | researchgate.net |
| Chiral Auxiliary | A chiral molecule is temporarily incorporated to direct the stereochemical outcome of a reaction. | (R)-phenylglycinol | lookchem.com |
| Classical Resolution | Separation of a racemic mixture into its constituent enantiomers using a chiral resolving agent. | Chiral Acid/Base | researchgate.net |
Advanced Synthetic Modifications and Analog Generation of this compound
Beyond the synthesis of the parent compound, significant effort is directed towards creating structural analogs to explore structure-activity relationships. These advanced modifications often focus on diversifying the piperidine ring system.
Multi-component reactions (MCRs) are exceptionally efficient for generating libraries of structurally diverse molecules from simple building blocks in a single step. The Ugi four-component reaction is a prime example and has been used to synthesize a series of 1,4,4-substituted piperidine derivatives. ub.edu Starting from an N-substituted 4-piperidone, an amine, an isocyanide, and a carboxylic acid, this reaction allows for the introduction of five points of diversity, providing rapid access to a wide range of analogs. ub.edu
Another strategy for diversification involves using functionalized piperidines as scaffolds for constructing more complex, fused heterocyclic systems. For example, N-benzyl-3,5-bis(arylidene)-piperidin-4-ones can serve as dienone precursors for cyclocondensation reactions. researchgate.net Reacting these dienones with reagents like malononitrile (B47326) can lead to the formation of fused bicyclic systems such as pyrano[3,2-c]pyridines. researchgate.net This approach significantly alters the core structure, leading to novel chemical entities. Furthermore, installing substituents at the α-position relative to the piperidine nitrogen is a common strategy in medicinal chemistry to modulate the pharmacological properties of the molecule. rsc.org
Exploration of Substitutions on the Benzyl Moiety
The benzyl group attached to the piperidine nitrogen offers a prime site for chemical modification to explore structure-activity relationships (SAR). A common and direct method for synthesizing such analogs involves the N-alkylation of a pre-existing 3-substituted piperidine core with a variety of substituted benzyl halides (chlorides or bromides). This reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). unisi.itajchem-a.com This approach allows for the introduction of a wide array of substituents onto the aromatic ring of the benzyl moiety.
Electron-donating and electron-withdrawing groups can be incorporated to modulate the electronic properties of the molecule. Halogen substitutions (e.g., fluorine, chlorine) are frequently used to alter metabolic stability and binding interactions. rsc.org The synthesis of analogs with different substituents on the benzyl ring is a key strategy in optimizing the properties of lead compounds in drug discovery. ajchem-a.com
| Substituent (R) on Benzyl Ring | Synthetic Reagent Example | Reaction Conditions | Purpose of Substitution |
| 4-Fluoro | 1-(Bromomethyl)-4-fluorobenzene | K₂CO₃, DMF | Modulate lipophilicity and metabolic stability |
| 2-Chloro | 1-(Bromomethyl)-2-chlorobenzene | K₂CO₃, DMF | Introduce steric bulk and alter electronic properties |
| 4-Methyl | 1-(Bromomethyl)-4-methylbenzene | K₂CO₃, DMF | Increase lipophilicity |
| 3-Trifluoromethyl | 1-(Bromomethyl)-3-(trifluoromethyl)benzene | K₂CO₃, DMF | Enhance metabolic stability and act as a bioisostere |
| 4-Methoxy | 1-(Bromomethyl)-4-methoxybenzene | K₂CO₃, DMF | Introduce hydrogen bond accepting capability |
Modifications of the N-methylmethanamine Side Chain
The N-methylmethanamine side chain at the C-3 position of the piperidine ring is another critical point for derivatization. Modifications at this site can influence a compound's polarity, basicity, and ability to form hydrogen bonds. Starting from a primary amine precursor, 1-(1-benzylpiperidin-3-yl)methanamine, the secondary amine can be readily synthesized via reductive amination using formaldehyde (B43269) and a reducing agent like sodium triacetoxyborohydride.
Further modifications can be achieved through various synthetic transformations:
N-Alkylation/N-Arylation: The secondary amine can be further alkylated using different aldehydes or ketones via reductive amination or by direct reaction with alkyl halides. This allows for the introduction of larger or more complex N-substituents.
Acylation: Reaction with acyl chlorides or anhydrides converts the amine into an amide. This transformation replaces the basic nitrogen with a neutral amide group, significantly altering the compound's physicochemical properties.
Sulfonylation: Treatment with sulfonyl chlorides yields sulfonamides, which are also neutral and can act as hydrogen bond donors.
These modifications allow for a systematic exploration of how changes in the side chain's size, basicity, and hydrogen-bonding capacity affect molecular interactions. nih.govmdpi.com
| Modification Type | Reagents | Resulting Functional Group | Change in Properties |
| N-Ethylation | Acetaldehyde, NaBH(OAc)₃ | -NHCH₂CH₃ | Increased lipophilicity |
| N-Acetylation | Acetyl chloride, Et₃N | -N(CH₃)C(O)CH₃ | Removal of basicity, addition of H-bond acceptor |
| N-Benzoylation | Benzoyl chloride, Et₃N | -N(CH₃)C(O)Ph | Increased size and lipophilicity, removal of basicity |
| N-Mesylation | Methanesulfonyl chloride, Et₃N | -N(CH₃)SO₂CH₃ | Addition of H-bond acceptor, removal of basicity |
Combinatorial Chemistry Approaches in this compound Analog Synthesis
Combinatorial chemistry provides a powerful platform for the rapid synthesis of large, structured libraries of compounds, which is highly valuable in drug discovery for identifying and optimizing lead candidates. nih.gov Liquid-phase combinatorial synthesis is a particularly useful technique for generating libraries of N-benzylpiperidine analogs. nih.gov
In this approach, a piperidine core structure can be attached to a soluble polymer support. This allows for reactions to be driven to completion using excess reagents, with purification achieved by simple precipitation and washing of the polymer-bound product. nih.gov A library of this compound analogs could be constructed by reacting a polymer-bound piperidine core with a diverse set of substituted benzyl halides. Subsequently, the amine side chain could be deprotected and reacted with a library of aldehydes (via reductive amination) or acylating agents to introduce a second point of diversity. This strategy enables the efficient exploration of the chemical space around the core scaffold.
A potential combinatorial synthesis could involve two main diversification steps:
Benzyl Moiety Diversification: A set of different substituted benzyl bromides (R¹-Bn-Br) are reacted with the piperidine nitrogen.
Side Chain Diversification: The amine side chain is acylated with a library of carboxylic acids (R²-COOH) or sulfonyl chlorides (R²-SO₂Cl).
This dual-pronged approach can generate a large matrix of distinct compounds from a small number of starting materials, facilitating a thorough investigation of the SAR. nih.gov
Analytical Techniques for Structural Elucidation of this compound and its Derivatives
The unambiguous structural confirmation of this compound and its derivatives relies on a combination of modern spectroscopic techniques. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the detailed structure of organic molecules. researchgate.net
¹H NMR: Provides information about the number of different types of protons and their connectivity. For a typical N-benzylpiperidine derivative, characteristic signals include aromatic protons of the benzyl group (usually in the 7.2-7.4 ppm range), a singlet for the benzylic methylene (B1212753) protons (-CH₂-Ph) around 3.5 ppm, and a complex series of multiplets for the piperidine ring protons between ~1.5 and 3.0 ppm. rsc.orgchemicalbook.com
¹³C NMR: Shows the number of different carbon environments. The benzyl group carbons appear in the aromatic region (~127-140 ppm), while the piperidine and side-chain carbons are found in the aliphatic region (~20-65 ppm). rsc.orgresearchgate.net
2D NMR Techniques: Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons, directly link protons to the carbons they are attached to, and map long-range (2-3 bond) C-H correlations, respectively. These techniques are crucial for assigning all signals unambiguously, especially for complex substituted analogs. researchgate.netnih.gov
| Typical ¹H and ¹³C NMR Chemical Shifts for an N-Benzylpiperidine Core | |
| Atom | Typical ¹H Shift (ppm) |
| Benzylic CH₂ | ~3.5 (s) |
| Aromatic CH (Benzyl) | ~7.2-7.4 (m) |
| Quaternary C (Benzyl) | - |
| Piperidine CH₂ (adjacent to N) | ~2.8-3.0 (m) |
| Other Piperidine CH/CH₂ | ~1.5-2.2 (m) |
Mass Spectrometry (MS): MS provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum offers valuable structural clues. For N-benzylpiperidine derivatives, a characteristic and often abundant fragment is the tropylium (B1234903) ion (C₇H₇⁺) at a mass-to-charge ratio (m/z) of 91, resulting from the cleavage of the benzylic C-N bond. Other common fragmentation pathways involve the cleavage of the piperidine ring. xml-journal.netresearchgate.net
| Common Mass Fragments for N-Benzylpiperidine Derivatives | |
| m/z Value | Proposed Fragment Structure |
| [M]+ | Molecular Ion |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| M-1 | [M-H]⁺ |
| 84 | [C₅H₁₀N]⁺ (Piperidine iminium ion) |
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. Key absorptions for these compounds would include C-H stretching for aromatic and aliphatic groups (~2800-3100 cm⁻¹), C=C stretching for the aromatic ring (~1450-1600 cm⁻¹), and C-N stretching (~1000-1200 cm⁻¹). If the side chain is modified to an amide, a strong C=O stretch would appear around 1650 cm⁻¹.
Molecular Interactions and Mechanistic Elucidation of 1 1 Benzylpiperidin 3 Yl N Methylmethanamine
Receptor Binding and Ligand Affinity Studies of 1-(1-benzylpiperidin-3-yl)-N-methylmethanamine
The interaction of a ligand with its receptor is the initial event that triggers a cascade of biochemical signals, ultimately leading to a physiological response. The affinity and selectivity of this binding are critical determinants of a compound's pharmacological profile.
In Vitro Radioligand Binding Assays for Target Identification and Characterization
In vitro radioligand binding assays are a fundamental tool for identifying and characterizing the interaction of a compound with its molecular targets. nih.gov These assays utilize a radiolabeled ligand that binds with high affinity and specificity to a particular receptor. By measuring the displacement of this radioligand by a test compound, such as this compound, it is possible to determine the affinity of the test compound for that receptor. nih.gov The affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the binding sites at equilibrium.
While direct radioligand binding data for this compound is not extensively available in the public domain, studies on structurally similar benzylpiperidine derivatives provide valuable insights into its potential targets. For instance, research on various benzylpiperidine and benzylpiperazine analogs has demonstrated significant affinity for sigma receptors (σ1 and σ2). nih.govnih.gov These studies often employ radioligands such as [³H]-(+)-pentazocine for σ1 receptors and [³H]-DTG for σ2 receptors to determine the binding affinities of novel compounds. unict.it
Based on the binding affinities of related compounds, it is plausible that this compound would exhibit notable affinity for sigma receptors. The benzylpiperidine core is a well-established pharmacophore for sigma receptor ligands. unict.it
Table 1: Representative Sigma Receptor Binding Affinities of Benzylpiperidine/Piperazine Derivatives
| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) |
| 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one | 1.6 | 1418 |
| (R/S)-RC-752 | 6.2 | - |
| 1a (phenoxyalkylpiperidine) | 0.86 | - |
| 1b (phenoxyalkylpiperidine) | 0.89 | - |
Note: Data is for structurally related compounds and serves as a predictive reference for the potential activity of this compound.
Exploration of Selectivity Profiles Across Receptor Panels
The selectivity of a compound for a specific receptor subtype over others is a crucial factor in determining its therapeutic potential and side-effect profile. A highly selective compound is more likely to elicit a specific physiological response with fewer off-target effects. The selectivity of benzylpiperidine derivatives is often assessed by comparing their Ki values for σ1 and σ2 receptors, expressed as a selectivity ratio (Ki σ2/Ki σ1). nih.govnih.gov
For example, the compound 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one demonstrated a high affinity for the σ1 receptor with a Ki of 1.6 nM and a remarkable selectivity of 886-fold over the σ2 receptor. nih.govnih.gov This high degree of selectivity is a desirable characteristic in the development of targeted therapies. The structural features of the benzylpiperidine scaffold, including the nature and position of substituents, play a critical role in determining both affinity and selectivity. nih.gov
Given the structural similarities, this compound is anticipated to exhibit a preference for the σ1 receptor subtype. However, comprehensive screening against a broad panel of receptors would be necessary to fully elucidate its selectivity profile and identify any potential off-target interactions.
Allosteric Modulation Studies by this compound
Allosteric modulators are ligands that bind to a site on a receptor that is distinct from the primary (orthosteric) binding site of the endogenous ligand. nih.gov This binding can either enhance (positive allosteric modulation) or reduce (negative allosteric modulation) the affinity and/or efficacy of the orthosteric ligand. mdpi.com Allosteric modulation offers a more nuanced approach to receptor regulation compared to direct agonism or antagonism. nih.gov
Currently, there is a lack of specific studies investigating the allosteric modulatory properties of this compound. However, the potential for such activity cannot be ruled out without experimental investigation. Studies on other classes of compounds have shown that subtle structural changes can impart allosteric modulatory effects. nih.gov Future research could explore the ability of this compound to modulate the binding of orthosteric ligands at various receptors, such as the NMDA receptor, where some benzylpiperidine-related structures have shown modulatory effects. nih.gov
Enzyme Modulation and Inhibition Kinetics of this compound
In addition to receptor binding, many pharmacologically active compounds exert their effects by modulating the activity of enzymes. This can involve the inhibition or activation of enzymatic processes, which in turn affects various physiological pathways.
Assessment of Enzyme Inhibitory Potency (IC50/Ki)
The inhibitory potency of a compound against a specific enzyme is commonly quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.gov
The benzylpiperidine scaffold is present in several known enzyme inhibitors, particularly those targeting cholinesterases such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.gov These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) and are important targets in the treatment of Alzheimer's disease. isfcppharmaspire.comnih.gov
Studies on various N-benzylpiperidine derivatives have reported a range of IC50 values for AChE and BChE inhibition. For instance, certain benzylpiperidine-linked 1,3-dimethylbenzimidazolinones have shown submicromolar IC50 values for both enzymes. nih.gov Another study on 1-benzylpiperidine (B1218667) and 1-benzoylpiperidine (B189436) derivatives identified compounds with IC50 values in the low micromolar range for AChE. nih.gov
Based on this precedent, this compound could potentially exhibit inhibitory activity against cholinesterases. Experimental determination of its IC50 values against AChE and BChE would be necessary to confirm this hypothesis and quantify its potency.
Table 2: Representative Cholinesterase Inhibitory Activities of Benzylpiperidine Derivatives
| Compound Class | Enzyme | IC50 (µM) |
| Benzylpiperidine-linked 1,3-dimethylbenzimidazolinones (15b) | eeAChE | 0.39 |
| Benzylpiperidine-linked 1,3-dimethylbenzimidazolinones (15j) | eqBChE | 0.16 |
| 1-Benzylpiperidine derivative (19) | AChE | 5.10 |
| 1-Benzylpiperidine derivative (19) | BuChE | 26.78 |
Note: Data is for structurally related compounds and serves as a predictive reference for the potential activity of this compound. eeAChE refers to electric eel acetylcholinesterase and eqBChE refers to equine butyrylcholinesterase.
Mechanistic Enzymology of this compound Interactions
Understanding the mechanism by which a compound inhibits an enzyme is crucial for its development as a therapeutic agent. nih.gov Enzyme inhibition can be reversible (competitive, non-competitive, or uncompetitive) or irreversible. Kinetic studies are employed to elucidate the mechanism of inhibition.
For cholinesterase inhibitors, kinetic and molecular modeling studies of benzylpiperidine derivatives have often revealed a competitive mode of inhibition. nih.gov This suggests that these compounds bind to the active site of the enzyme, thereby preventing the substrate (acetylcholine) from binding. Molecular docking studies have further supported this by showing that these inhibitors can interact with key amino acid residues within the active site of AChE and BChE. isfcppharmaspire.com
It is plausible that this compound, if it proves to be a cholinesterase inhibitor, would also act via a competitive mechanism. Detailed kinetic analysis would be required to confirm this and to determine its specific binding interactions within the enzyme's active site.
Ion Channel Modulation Studies by this compound
There is currently no publicly available research detailing the effects of this compound on any type of ion channel.
Electrophysiological Patch-Clamp Recordings
No studies utilizing patch-clamp techniques to investigate the modulatory effects of this compound on the activity of ion channels have been found. Such studies would be crucial to determine if the compound acts as a blocker, opener, or modulator of voltage-gated or ligand-gated ion channels.
Calcium Imaging Studies
Similarly, there is a lack of calcium imaging data to indicate whether this compound influences intracellular calcium concentrations. Calcium imaging is a vital tool for observing changes in cellular calcium levels, which are critical second messengers in numerous signaling pathways.
Intracellular Signaling Pathway Investigations Perturbed by this compound
The impact of this compound on intracellular signaling pathways is another area where research is needed.
G Protein-Coupled Receptor (GPCR) Signaling Cascades
No studies have been published that investigate the interaction of this compound with any G protein-coupled receptors (GPCRs). Determining its binding affinity and functional activity (agonist, antagonist, or allosteric modulator) at various GPCRs would be a critical step in characterizing its pharmacological properties.
Kinase Activity Modulation
The effect of this compound on the activity of kinases, which are key regulators of cellular processes, remains unknown. Kinase inhibition or activation is a common mechanism of action for many drugs, and investigating this for the compound is a necessary avenue of research.
Gene Expression Profiling in Response to this compound
There are no available gene expression profiling studies, such as microarray or RNA-sequencing analyses, that have been conducted to assess the changes in gene transcription following cellular exposure to this compound. Such data would provide a broad overview of the cellular pathways affected by the compound.
Structure-Activity Relationship (SAR) Studies for this compound Analogs
The structure-activity relationship (SAR) of this compound analogs provides crucial insights into the molecular features required for their biological activity. By systematically modifying different parts of the molecule, researchers can identify which components are essential for binding to their biological targets and eliciting a functional response.
Identification of Key Pharmacophores within the this compound Scaffold
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For the this compound scaffold, several key pharmacophoric features can be identified based on studies of related compounds. These typically include a hydrophobic aromatic region, a basic nitrogen atom, and a hydrogen bond donor/acceptor group, all arranged in a specific three-dimensional orientation.
The benzyl (B1604629) group serves as a crucial hydrophobic feature, often engaging in π-π stacking or hydrophobic interactions with aromatic amino acid residues within the binding pocket of a receptor. The piperidine (B6355638) ring acts as a central scaffold, and its conformational flexibility can influence the spatial arrangement of the other pharmacophoric elements. The basic nitrogen of the piperidine ring is often protonated at physiological pH, allowing for a key ionic interaction with an acidic residue (e.g., aspartate or glutamate) in the target protein. Finally, the N-methylmethanamine side chain at the 3-position of the piperidine ring can participate in hydrogen bonding and further hydrophobic interactions.
Molecular docking studies of analogous N-benzylpiperidine derivatives targeting acetylcholinesterase (AChE), for example, have shown that the benzyl moiety can interact with key residues such as Trp86 in the catalytic active site via aromatic π-π interactions. nih.gov The benzimidazole (B57391) ring in some derivatives was found to interact with Trp286 and Tyr341 in the peripheral anionic site (PAS) through π-π stacking interactions. nih.gov Furthermore, the charged nitrogen of the piperidine ring can form a cation-π interaction with residues like Asp70. nih.gov
A general pharmacophore model for related compounds often includes features such as one hydrophobic group, two hydrogen bond donors, and four aromatic rings. whiterose.ac.uk
Impact of Substituent Modifications on Molecular Interactions and Potency
Modifications to the substituents on the this compound scaffold have a significant impact on molecular interactions and, consequently, the potency and selectivity of the compounds.
Substitutions on the aromatic ring of the benzyl group can modulate the electronic and steric properties of the molecule, influencing its binding affinity. For instance, in a series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, halogen substitutions on the aromatic ring generally led to an increased affinity for sigma-2 receptors while maintaining a similar affinity for sigma-1 receptors. nih.gov
The piperidine ring itself can be a target for modification. Methyl substitution on the piperidine ring of N-[ω-(6-methoxynaphthalen-1-yl)alkyl] derivatives has been used to explore sigma-subtype affinities. nih.gov A 4-methyl derivative was found to be a highly potent sigma-1 ligand, while a 3,3-dimethyl derivative was the most selective for the sigma-2 receptor. nih.gov This suggests that the substitution pattern on the piperidine ring can fine-tune both potency and selectivity. In another study, isosteric replacements or modifications of the benzylpiperidine moiety in a series of pyridazine (B1198779) derivatives were found to be detrimental to acetylcholinesterase inhibitory activity. lookchem.com
The nature of the substituent at the 3-position of the piperidine ring is critical for activity. The N-methylation of an amatoxin analog, for instance, was shown to influence the conformational stability of the molecule by altering hydrogen bond patterns. researchgate.net In the context of this compound, the methyl group on the secondary amine is expected to influence the compound's basicity and lipophilicity, which in turn can affect its pharmacokinetic and pharmacodynamic properties.
The following table summarizes the effects of various substituent modifications on the activity of related benzylpiperidine analogs.
| Compound Series | Modification | Effect on Activity/Binding | Reference |
| N-(1-benzylpiperidin-4-yl)phenylacetamides | Halogen substitution on the benzyl ring | Increased affinity for sigma-2 receptors | nih.gov |
| N-[ω-(6-methoxynaphthalen-1-yl)alkyl]piperidines | 4-Methyl on piperidine ring | Potent sigma-1 ligand | nih.gov |
| N-[ω-(6-methoxynaphthalen-1-yl)alkyl]piperidines | 3,3-Dimethyl on piperidine ring | Selective for sigma-2 receptor | nih.gov |
| 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazines | Isosteric replacement of benzylpiperidine | Detrimental to AChE inhibition | lookchem.com |
Stereochemical Influences on Binding and Efficacy
Stereochemistry plays a pivotal role in the interaction of chiral molecules with their biological targets. For this compound, the carbon atom at the 3-position of the piperidine ring is a chiral center, meaning the compound can exist as two enantiomers (R and S).
It is well-established that enantiomers of a chiral drug can exhibit significantly different pharmacological activities. For example, in a series of 3-substituted isoindolin-1-one (B1195906) derivatives, a highly diastereoselective synthesis was developed to obtain specific stereoisomers. In another instance, the enantiomers of temafloxacin (B1682013) hydrochloride, which contains a 3-methylpiperazine moiety, showed different antibacterial activities and pharmacological properties.
The stereoselective synthesis of (R)-3-benzylpiperidine has been reported, highlighting the importance of obtaining enantiomerically pure compounds for biological evaluation. lookchem.com In general, the CCR3 antagonists that incorporate the opposite enantiomers of 3-benzylpiperidines exhibit differences in their therapeutic potency. lookchem.com The synthesis of enantiomerically pure (R)- and (S)-3-(piperidin-3-yl)-1H-indole derivatives has also been achieved, with the conformational constraints of the side chain being an effective tool to optimize both activity and selectivity. nih.gov
The differential binding of enantiomers can be attributed to the three-point attachment model, where one enantiomer can achieve a more favorable interaction with the binding site than the other. Therefore, the determination of the absolute configuration of the more active enantiomer of this compound is crucial for understanding its mechanism of action and for the design of more potent and selective analogs.
Pharmacological Profiling in Preclinical Models of 1 1 Benzylpiperidin 3 Yl N Methylmethanamine
In Vitro Cellular Assays for Functional Characterization of 1-(1-benzylpiperidin-3-yl)-N-methylmethanamine
In vitro cellular assays are fundamental tools for characterizing the functional properties of investigational compounds. These assays, conducted in controlled laboratory settings using cultured cells, offer a streamlined approach to understanding a compound's mechanism of action at the cellular and molecular levels.
Cell-Based Reporter Gene Assays
Cell-based reporter gene assays are instrumental in drug discovery for their ability to elucidate how a compound influences gene expression and cellular signaling pathways. indigobiosciences.com These assays link the expression of a reporter gene, such as luciferase or fluorescent proteins, to a specific cellular event, providing a quantifiable signal that reflects the activity of the pathway of interest. indigobiosciences.com
For a compound like this compound, reporter gene assays can be employed to screen for its effects on various cellular targets. For instance, if the compound is hypothesized to interact with a specific G protein-coupled receptor (GPCR), a reporter assay could be designed where the activation of this receptor leads to the expression of a reporter gene. genscript.com.cn The intensity of the luminescent or fluorescent signal would then provide a quantitative measure of the compound's agonistic or antagonistic activity at that receptor. indigobiosciences.com This approach allows for the high-throughput screening of compound libraries to identify molecules with desired biological effects and to rank them based on potency and efficacy. indigobiosciences.com
| Assay Type | Principle | Application for this compound | Potential Data Output |
| Luciferase Reporter Assay | A target-specific promoter drives the expression of luciferase. Compound-induced activation or inhibition of the pathway alters luciferase expression, which is quantified by measuring light emission upon substrate addition. indigobiosciences.com | To determine if the compound modulates specific signaling pathways (e.g., GPCR signaling pathways). genscript.com.cn | Dose-response curves, EC50/IC50 values for pathway activation or inhibition. |
| Fluorescent Protein Reporter Assay | A target-specific promoter drives the expression of a fluorescent protein (e.g., GFP, RFP). Changes in fluorescence intensity indicate modulation of the target pathway. indigobiosciences.com | To visualize and quantify the compound's effect on gene expression in living cells. | Real-time imaging of cellular responses, quantification of fluorescence intensity. |
Cellular Proliferation and Viability Studies (as a research tool for activity, not toxicity)
Cellular proliferation and viability assays are essential for understanding the effects of a compound on cell growth and survival. These studies are not aimed at assessing toxicity but rather at identifying potential therapeutic activities, such as the stimulation of cell growth for tissue regeneration. scienceopen.com
In the context of this compound, these assays could reveal if the compound possesses properties that promote the proliferation of specific cell types. For example, an MTT assay, which measures the metabolic activity of cells as an indicator of their viability, could be used to assess the compound's impact on the proliferation of cultured cells like human liver HepG2 cells. scienceopen.com An observed increase in cell proliferation could suggest potential applications in regenerative medicine or other fields where enhanced cell growth is desirable. scienceopen.com
| Assay | Principle | Application for this compound | Potential Findings |
| MTT Assay | Measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by metabolically active cells, indicating cell viability. scienceopen.com | To assess the compound's effect on the proliferation of specific cell lines. | A dose-dependent increase in cell proliferation, suggesting a potential role as a cell growth-promoting agent. scienceopen.com |
| Trypan Blue Exclusion Assay | Live cells with intact membranes exclude the trypan blue dye, while dead cells do not. The number of viable cells is counted. | To determine the number of viable cells after treatment with the compound. | An increase in the number of viable cells over time, indicating a positive effect on cell proliferation. |
Neurotransmitter Uptake and Release Assays
Neurotransmitter transporters are crucial for regulating neurotransmission by clearing neurotransmitters from the synaptic cleft. moleculardevices.com Assays that measure the uptake and release of neurotransmitters are vital for identifying compounds that can modulate the activity of these transporters. moleculardevices.com
For this compound, these assays can determine if it acts as an inhibitor or substrate for key neurotransmitter transporters such as those for serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT). moleculardevices.comnih.gov Modern assays often utilize fluorescent substrates that mimic natural neurotransmitters, allowing for a non-radioactive, high-throughput method to screen for transporter activity. moleculardevices.commoleculardevices.com The results from these assays can indicate whether the compound has the potential to alter neurotransmitter levels, a mechanism relevant to various neurological and psychiatric conditions. nih.gov
| Assay Type | Principle | Application for this compound | Potential Data Output |
| Fluorescent Neurotransmitter Uptake Assay | Cells expressing a specific transporter take up a fluorescent substrate. The increase in intracellular fluorescence is measured to determine transporter activity. moleculardevices.commoleculardevices.com | To determine if the compound inhibits the uptake of neurotransmitters like serotonin, norepinephrine, or dopamine. moleculardevices.com | IC50 values indicating the potency of the compound as a transporter inhibitor. |
| Neurotransmitter Release Assay | Pre-loaded cells with a labeled neurotransmitter are treated with the compound, and the amount of released neurotransmitter is quantified. | To assess if the compound induces the release of neurotransmitters from neuronal cells. | Quantification of neurotransmitter release, providing insight into the compound's mechanism of action. |
High-Throughput Screening (HTS) of this compound Analog Libraries
High-throughput screening (HTS) is a powerful drug discovery strategy that allows for the rapid testing of large numbers of compounds to identify those with desired biological activity. timtec.net By creating and screening libraries of analogs of a lead compound like this compound, researchers can explore the structure-activity relationship (SAR) and identify molecules with improved potency and selectivity. nih.gov
The screening of these analog libraries can be performed using various cell-based assays, such as the reporter gene and neurotransmitter uptake assays previously described. indigobiosciences.comnih.gov The goal is to identify analogs that exhibit enhanced activity at the desired target while minimizing off-target effects. nih.gov This iterative process of synthesis and screening is crucial for optimizing lead compounds into viable drug candidates. semanticscholar.org
Ex Vivo Tissue Bath Studies with this compound
Ex vivo tissue bath studies bridge the gap between in vitro cellular assays and in vivo animal models. These experiments use isolated organs or tissues maintained in a physiologically relevant environment to study the effects of a compound on organ function. nih.gov
Isolated Organ Preparations
Isolated organ preparations allow for the detailed investigation of a compound's pharmacological effects on a specific organ system without the complexities of a whole-animal model. nih.gov For a compound like this compound, this could involve using isolated preparations such as the rat vas deferens to study its effects on smooth muscle contraction or the isolated pancreas to investigate its influence on insulin (B600854) secretion. nih.govnih.gov
These studies can provide valuable information about the compound's mechanism of action and its potential physiological effects. nih.gov For example, observing a contraction or relaxation of an isolated smooth muscle preparation in response to the compound can suggest interactions with specific receptors or ion channels. nih.gov
| Isolated Organ Preparation | Potential Application for this compound | Parameters Measured | Potential Findings |
| Rat Vas Deferens | To investigate the compound's effects on adrenergic or other neurotransmitter systems controlling smooth muscle contraction. nih.gov | Isometric or isotonic contractions of the tissue. | A dose-dependent potentiation or inhibition of nerve-stimulated contractions, suggesting modulation of neurotransmitter release or receptor activity. |
| Guinea Pig Ileum | To assess the compound's activity at cholinergic or other receptors involved in gastrointestinal motility. nih.gov | Spontaneous or agonist-induced contractions of the ileum. | An increase or decrease in muscle tone or contractility, indicating potential effects on gut function. |
| Isolated Pancreas | To determine if the compound influences insulin or other hormone secretion. nih.gov | Measurement of insulin or other hormones in the perfusate. | Stimulation or inhibition of glucose-induced insulin secretion, suggesting a potential role in metabolic regulation. nih.gov |
Tissue Contractility and Relaxation Studies
Studies on isolated tissue preparations are fundamental in preclinical pharmacology to determine a compound's effect on smooth muscle function. For piperidine (B6355638) analogues, these assays often assess potential antispasmodic and vasodilator effects. For instance, research on similar piperidine derivatives has utilized isolated rabbit jejunum to observe effects on spontaneous and potassium chloride (K+)-induced contractions. Such studies help to elucidate mechanisms like calcium channel blockade. nih.gov In the context of vascular tissue, isolated rabbit aorta preparations are used to measure vasodilator effects against contractions induced by agents like K+ or norepinephrine. nih.gov The goal of these in vitro models is to characterize the direct effects of a compound on tissue contractility, independent of systemic physiological influences.
In Vivo Preclinical Behavioral and Physiological Models for this compound
In vivo models are critical for understanding the integrated physiological and behavioral effects of a new chemical entity. These models bridge the gap between in vitro activity and potential therapeutic application.
Rodent Models of Neurological Function and Behavioral Phenotypes
Preclinical evaluation of compounds with potential central nervous system activity often involves a battery of rodent behavioral tests. For compounds targeting sigma receptors, which are implicated in neurological disorders, these models are particularly relevant. nih.gov Standard assessments can evaluate general well-being, motor performance (e.g., pole and beam walking tests), cognitive function (e.g., novel object recognition test), and interaction with the environment (e.g., marble burying test). nih.gov These tests help to build a profile of the compound's effects on the central nervous system, identifying potential therapeutic benefits for conditions such as cognitive impairment or neuropathic pain. nih.govnih.gov
Assessment of Systemic Receptor Occupancy by this compound
Receptor occupancy studies are performed to demonstrate that a compound engages its intended biological target in vivo. These studies correlate the administered dose with the percentage of receptors bound by the drug in specific tissues, often the brain for CNS-active compounds. This is typically achieved using techniques like positron emission tomography (PET) with a radiolabeled version of the compound or a competing radioligand. The data generated are crucial for understanding the dose-response relationship and for selecting appropriate doses for further clinical studies.
Preclinical Pharmacokinetic Research of this compound in Animal Models
Pharmacokinetic (PK) studies characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound in animal models. researchgate.net This research is fundamental to understanding how the body processes the drug and is a prerequisite for human clinical trials. nih.govumich.edu
Typically, single-dose PK studies are conducted in species such as mice, rats, dogs, or non-human primates. nih.gov The compound is administered via different routes (e.g., intravenous and oral) to determine key parameters. nih.gov
Table 1: Key Pharmacokinetic Parameters in Preclinical Species
| Parameter | Description | Species |
|---|---|---|
| Cmax | Maximum plasma concentration | Mouse, Rat, Dog |
| Tmax | Time to reach maximum plasma concentration | Mouse, Rat, Dog |
| AUC | Area under the plasma concentration-time curve | Mouse, Rat, Dog |
| t1/2 | Elimination half-life | Mouse, Rat, Dog |
| CL | Clearance | Mouse, Rat, Dog |
| Vss | Volume of distribution at steady state | Mouse, Rat, Dog |
| F (%) | Oral Bioavailability | Mouse, Rat, Dog |
In vitro ADME assays often complement these in vivo studies. These can include assessments of plasma stability, protein binding, and metabolic stability using liver microsomes or hepatocytes to identify the metabolic "soft-spots" of the molecule and predict potential drug-drug interactions. umich.edu
Table 2: Common In Vitro ADME Assays
| Assay Type | Purpose |
|---|---|
| Microsomal Stability | Assesses metabolic stability by liver enzymes. |
| Plasma Stability | Determines the compound's stability in blood plasma. |
| Plasma Protein Binding | Measures the extent to which the compound binds to plasma proteins. |
| CYP450 Inhibition | Identifies potential for drug-drug interactions by inhibiting key metabolic enzymes. |
Biodistribution studies, often using a radiolabeled version of the compound, may also be conducted to determine the compound's concentration in various tissues and organs over time, providing a comprehensive picture of its disposition. nih.gov
Absorption Studies in Animal Models (e.g., Oral Bioavailability)
No data available.
Distribution Profile Across Animal Tissues (e.g., Blood-Brain Barrier Penetration)
No data available.
Preclinical Metabolism and Biotransformation Pathways of this compound
No data available.
Excretion Pathways in Preclinical Species
No data available.
Without any specific research data on this compound, any attempt to generate content for the requested sections would be speculative and would not adhere to the requirement for scientifically accurate information based on research findings.
Computational and Theoretical Chemistry of 1 1 Benzylpiperidin 3 Yl N Methylmethanamine
Molecular Modeling and Docking Simulations of 1-(1-benzylpiperidin-3-yl)-N-methylmethanamine
Molecular modeling and docking simulations are instrumental in predicting how a ligand, such as this compound, might bind to a protein receptor. These computational techniques are foundational in structure-based drug design. mdpi.com
Molecular docking simulations predict the preferred orientation of a molecule when bound to a target protein. For derivatives of the benzylpiperidine scaffold, studies have identified key interactions that stabilize the ligand-protein complex. For instance, in studies of similar compounds targeting sigma receptors (σR), the benzyl (B1604629) group often forms π-alkyl interactions with hydrophobic residues like leucine (B10760876) and methionine in the receptor's binding pocket. nih.gov The nitrogen atom of the piperidine (B6355638) ring can act as a crucial hydrogen bond acceptor or participate in electrostatic interactions with acidic residues such as glutamate (B1630785) or aspartate. nih.gov
In the case of this compound, docking simulations would likely predict that the benzyl moiety engages in hydrophobic interactions, while the two nitrogen atoms—one in the piperidine ring and one in the methylmethanamine side chain—are key sites for hydrogen bonding or ionic interactions. The specific binding mode would depend on the topology and amino acid composition of the target active site. For example, docking studies of a related benzylpiperidine compound against the human sigma-1 receptor (hσ₁R) showed a binding energy of -11.2 kcal/mol, with the pyridine (B92270) ring (analogous to the benzyl group) establishing interactions with Leu105 and Met93, and a nitrogen-containing group forming a hydrogen bond with Glu172. nih.govresearchgate.net
Table 1: Predicted Ligand-Protein Interactions for Benzylpiperidine Scaffolds
| Interaction Type | Molecular Moiety | Potential Interacting Residues |
|---|---|---|
| Hydrophobic/π-Alkyl | Benzyl Ring | Leucine, Valine, Isoleucine, Methionine |
| Hydrogen Bonding | Piperidine Nitrogen | Glutamate, Aspartate, Serine, Threonine |
| Hydrogen Bonding | Methanamine Nitrogen | Glutamate, Aspartate, Tyrosine |
The biological activity of a molecule is heavily influenced by its three-dimensional shape or conformation. Conformational analysis of this compound involves identifying the stable, low-energy arrangements of its atoms. The piperidine ring typically adopts a low-energy chair conformation to minimize steric strain. However, boat and twist-boat conformations are also possible, though generally higher in energy.
The molecule possesses several rotatable bonds, including the bond connecting the benzyl group to the piperidine nitrogen and the bonds within the N-methylmethanamine side chain. The rotation around these bonds gives rise to a complex conformational landscape. The relative orientation of the bulky benzyl group and the side chain at the 3-position is critical. Computational methods, such as molecular dynamics simulations, can explore this landscape to identify the most populated conformations in different environments (e.g., in aqueous solution or within a protein binding site). unifi.it This analysis is crucial for understanding which shape the molecule is likely to adopt when interacting with a biological target.
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. mdpi.com The 1-benzylpiperidine (B1218667) scaffold present in this compound is a "privileged scaffold" in medicinal chemistry, meaning it is found in compounds that bind to a variety of different protein targets.
This scaffold can be used as a query in virtual screening campaigns to discover new potential therapeutic targets for the compound. nih.gov Conversely, the scaffold can serve as a foundation for designing new analogs. By computationally modifying the substituents on the benzyl ring or the piperidine core, researchers can create virtual libraries of new compounds. mdpi.com These virtual compounds can then be docked into the active site of a known target to predict which modifications might lead to improved binding affinity or selectivity, thus guiding synthetic chemistry efforts. nih.gov
Quantum Chemical Calculations for this compound
Quantum chemical calculations, often employing Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of a molecule. These calculations can determine electron distribution, molecular orbital energies, and other properties that govern reactivity. epstem.net
The electronic structure of a molecule dictates its chemical behavior. Key properties calculated through quantum chemistry include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. nih.gov
For a related compound, 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine, DFT calculations showed a HOMO-LUMO gap that indicated good stability. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich benzyl ring and the nitrogen atoms, making these the likely sites of electrophilic attack or oxidation. The LUMO would be distributed more across the aromatic system.
Another important property is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. nih.gov For this compound, the MEP map would show electronegative potential (typically colored red) around the two nitrogen atoms, indicating their role as hydrogen bond acceptors. The benzyl group would show regions of neutral or slightly negative potential, while the hydrogen atoms on the amines would be regions of positive potential (colored blue).
Table 2: Representative Electronic Properties from DFT Calculations on Analogous Scaffolds
| Property | Significance | Predicted Characteristic for this compound |
|---|---|---|
| EHOMO | Electron-donating ability | High energy, localized on benzyl ring and nitrogen atoms |
| ELUMO | Electron-accepting ability | Lower energy, distributed across the aromatic system |
| HOMO-LUMO Gap | Chemical reactivity/stability | A moderate gap, indicating a balance of stability and reactivity |
Quantum chemical methods can be used to perform a high-accuracy conformational analysis to locate the global and local energy minima on the potential energy surface. By optimizing the geometry of various starting conformations, these calculations can precisely determine the bond lengths, bond angles, and dihedral angles of the most stable structures. epstem.net
For this compound, DFT calculations would confirm that the chair conformation of the piperidine ring is the most stable. Furthermore, these calculations can determine the energetic cost of placing the N-methylmethanamine substituent in an axial versus an equatorial position, with the equatorial position being strongly favored for such a bulky group to minimize steric hindrance. The precise rotational angles of the benzyl group and the side chain that correspond to the lowest energy state can also be determined, providing a highly detailed picture of the molecule's most probable three-dimensional structure. nih.gov
Pharmacophore Modeling and Ligand-Based Drug Design for this compound Derivatives
Ligand-based drug design is a crucial strategy employed when the three-dimensional structure of a biological target is unknown. This approach relies on analyzing the properties of molecules known to interact with the target to develop a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.
For the N-benzylpiperidine scaffold, which is central to the structure of this compound, pharmacophore models have been extensively developed, particularly for targets like the sigma (σ) receptors and acetylcholinesterase (AChE). sci-hub.senih.gov
A widely recognized pharmacophore model for sigma-1 (σ1) receptor ligands, based on the analysis of numerous benzylpiperidine and benzylpiperazine derivatives, includes several key features. nih.govnih.gov These features provide a blueprint for designing new derivatives with high affinity.
Key Pharmacophoric Features for the Benzylpiperidine Scaffold (Sigma-1 Receptor Target):
A Positive Ionizable (PI) Feature: This is typically associated with the basic nitrogen atom within the piperidine ring, which is protonated at physiological pH and forms a crucial ionic interaction with the receptor. nih.gov
Hydrophobic (HYD) / Aromatic Regions: The model includes two key hydrophobic areas. The primary hydrophobic site is occupied by the benzyl group. A secondary hydrophobic or aromatic region is also defined, which can be explored through substitutions on the benzyl ring or other parts of the molecule. nih.gov
The general arrangement consists of the central basic nitrogen flanked by these two distal hydrophobic regions. nih.gov Ligand-based design for derivatives of this compound would involve using this type of pharmacophore model as a 3D query to screen virtual libraries for new compounds. Molecules that map well onto these features are predicted to be active and can be prioritized for synthesis and biological testing. This approach has been successfully used to identify novel multitarget-directed ligands for conditions like Alzheimer's disease by creating e-pharmacophore models based on known inhibitors. sci-hub.seresearchgate.net
Table 1: Illustrative Pharmacophore Features for N-Benzylpiperidine Scaffolds
| Feature Type | Description | Corresponding Moiety in the Core Scaffold |
|---|---|---|
| Positive Ionizable (PI) | A basic nitrogen atom capable of being protonated. | Piperidine Nitrogen |
| Hydrophobic (HYD) / Aromatic Ring (AR) | A non-polar region, often an aromatic ring, for van der Waals or π-π stacking interactions. | Benzyl Group |
| Hydrogen Bond Acceptor (HBA) | An atom with a lone pair of electrons capable of accepting a hydrogen bond. | Could be introduced via substitution. |
| Hydrogen Bond Donor (HBD) | An atom with an electropositive hydrogen capable of donating a hydrogen bond. | Could be introduced via substitution. |
QSAR (Quantitative Structure-Activity Relationship) Studies for this compound Analogs
QSAR is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. By quantifying physicochemical properties, known as molecular descriptors, QSAR models can predict the activity of new, unsynthesized analogs.
For the broader class of N-benzylpiperidine derivatives, various robust and predictive QSAR models have been developed to forecast their biological activity against targets such as acetylcholinesterase (AChE). tandfonline.com These models are built using a "training set" of compounds with known activities and are then validated using an external "test set" to ensure their predictive power.
Commonly employed statistical methods for model development include:
Multiple Linear Regression (MLR): This method generates a simple linear equation correlating activity with the most relevant molecular descriptors. tandfonline.com
Genetic Function Approximation (GFA): An evolutionary algorithm-based approach that can build more complex, non-linear models. tandfonline.com
Artificial Neural Networks (ANN), including Multilayer Perceptron (MLP): These machine learning models are capable of handling highly complex and non-linear relationships between structure and activity. tandfonline.com
The quality and predictive ability of these models are assessed using several statistical metrics. A reliable QSAR model is expected to have a high squared correlation coefficient (R²) for the training set and a high cross-validated squared correlation coefficient (Q²). External validation on a test set provides the ultimate proof of a model's utility. tandfonline.comresearchgate.net For instance, QSAR models developed for N-benzylpiperidine derivatives as AChE inhibitors have achieved high correlation coefficients (R² > 0.88), indicating excellent predictive capabilities. tandfonline.com
A key outcome of QSAR studies is the identification of specific molecular descriptors that significantly influence biological activity. This knowledge guides the rational design of more potent and selective molecules. For N-benzylpiperidine and related piperidine analogs, studies have shown that activity is often governed by a combination of electronic, steric, hydrophobic, and topological factors. tandfonline.comnih.govnih.gov
Key Structural Descriptors Identified in QSAR Studies of Piperidine Analogs:
Hydrophobic Descriptors: Lipophilicity (often expressed as logP) is a critical factor, as hydrophobic interactions are fundamental to the binding of the benzylpiperidine scaffold to many targets, including sigma receptors. nih.gov
Electronic Descriptors: Properties such as the distribution of charges, dipole moment, and the energy of frontier molecular orbitals (HOMO/LUMO) can be crucial. Studies on related scaffolds have shown that electronic factors strongly modulate biochemical activity. tandfonline.com
Steric/Geometrical Descriptors: The size, shape, and volume of the molecule and its substituents play a significant role. Descriptors related to molecular volume, surface area, and specific dimensions can determine how well a ligand fits into a receptor's binding pocket. nih.gov
Topological Descriptors: These 2D descriptors encode information about molecular connectivity and branching. They have been successfully used to build predictive QSAR models for the toxicity of piperidine derivatives. nih.gov
By developing a QSAR model for a series of this compound derivatives, one could precisely identify which combination of these descriptors enhances activity and selectivity for a given biological target, thereby accelerating the drug discovery process.
Table 2: Examples of Descriptor Classes Used in QSAR Studies of Piperidine Analogs
| Descriptor Class | Example Descriptors | Potential Influence on Biological Activity |
|---|---|---|
| Hydrophobic | LogP, MlogP | Governs membrane permeability and hydrophobic interactions within the binding site. |
| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Charges | Modulates electrostatic interactions, hydrogen bonding, and reaction propensity. |
| Steric/Geometrical | Molecular Weight, Molar Volume, Surface Area | Influences the ligand's fit within the receptor pocket (steric hindrance/complementarity). |
| Topological | Connectivity Indices (e.g., Chi indices), Wiener Index | Encodes information about molecular size, shape, and degree of branching. |
Based on a comprehensive search of available scientific literature, there is no specific preclinical research data published for the compound "this compound" corresponding to the detailed outline provided. The therapeutic research avenues and potential applications requested in the prompt have not been investigated for this specific molecule in publicly accessible studies.
Therefore, it is not possible to generate a scientifically accurate article with detailed research findings for the requested sections and subsections. Information regarding its exploration in preclinical models for neurological disorders, inflammation, immunomodulation, or the cardiovascular system is not available.
Therapeutic Research Avenues and Potential Applications of 1 1 Benzylpiperidin 3 Yl N Methylmethanamine Preclinical/conceptual
Investigation of 1-(1-benzylpiperidin-3-yl)-N-methylmethanamine in Preclinical Models of Other Disease Areas
Oncology Research (e.g., cell line studies, xenograft models)
The piperidine (B6355638) ring is a core structure in many synthetic and natural compounds with demonstrated anticancer properties. researchgate.netfrontiersin.org Research into various benzylpiperidine derivatives has revealed potential for antiproliferative and cytotoxic activity against several cancer cell lines. These studies provide a conceptual framework for the potential investigation of this compound in oncology.
A series of 3,5-bis(benzylidene)piperidin-4-ones and their N-acyl analogs have been shown to display selective toxicity for malignant cells over normal cell lines. nih.gov For instance, analogs in the 1-acryloyl-3,5-bis(benzylidene)piperidin-4-ones series exhibited submicromolar CC50 values against neoplastic HSC-2, HSC-4, and HL-60 cells. nih.gov Similarly, N-benzyl-piperidinyl acylhydrazone hybrids have been evaluated for their cytotoxic effects on non-small cell lung cancer (A549) and hepatocellular carcinoma (HepG2) cell lines. sbq.org.br Within this series, specific derivatives demonstrated notable antiproliferative activity, with IC50 values in the micromolar range, and were found to induce cell cycle arrest. sbq.org.br
Furthermore, N-benzyl piperidinol derivatives have been identified as potent and selective inhibitors of Ubiquitin-Specific Peptidase 7 (USP7), a potential anticancer target. nih.gov One such inhibitor, L55, showed strong antitumor activity against LNCaP (prostate cancer) and RS4;11 (leukemia) cells with IC50 values of 29.6 nM and 41.6 nM, respectively. nih.gov These findings highlight the versatility of the benzylpiperidine scaffold in generating compounds with significant anticancer potential through various mechanisms of action.
Table 1: Cytotoxic Activity of Benzylpiperidine Analogs in Cancer Cell Lines This table presents data for structurally related compounds, not this compound.
| Compound Class/Derivative | Cancer Cell Line | Activity Metric | Reported Value | Reference |
|---|---|---|---|---|
| N-benzyl-piperidinyl acylhydrazone hybrid (PQM-75) | HepG2 (Hepatocellular Carcinoma) | IC50 | 58.40 ± 1.87 µM | sbq.org.br |
| N-benzyl-piperidinyl acylhydrazone hybrid (PQM-88) | A549 (Non-small Cell Lung Cancer) | IC50 | 59.58 ± 4.07 µM | sbq.org.br |
| N-benzyl piperidinol derivative (L55) | LNCaP (Prostate Cancer) | IC50 | 29.6 nM | nih.gov |
| N-benzyl piperidinol derivative (L55) | RS4;11 (Leukemia) | IC50 | 41.6 nM | nih.gov |
| 3,5-bis(benzylidene)piperidin-4-ones | HSC-2, HSC-4, HL-60 (Oral Squamous Carcinoma, Leukemia) | CC50 | Mainly submicromolar for N-acryloyl analogs | nih.gov |
Antimicrobial Research
Piperidine derivatives are a well-established class of compounds investigated for their antimicrobial properties. biointerfaceresearch.comtandfonline.com The core piperidine structure is found in numerous molecules exhibiting activity against a range of bacterial and fungal pathogens. nih.govmdpi.comacademicjournals.org
Studies on various substituted piperidines have demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.comnih.gov For example, certain piperidine derivatives synthesized from 1,2,3,5-tetrahalogeno benzenes were active against Staphylococcus aureus, Bacillus subtilis, Yersinia enterocolitica, Escherichia coli, and Klebsiella pneumoniae with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 512 µg/ml. tandfonline.comnih.gov In another study, newly synthesized piperidine derivatives showed good activity against Staphylococcus aureus and Escherichia coli, with one compound being more active than its analogs and showing comparable efficacy to the standard drug chloramphenicol (B1208) against the Gram-positive bacteria. biointerfaceresearch.com
Some piperidine compounds have also shown antifungal activity. academicjournals.orgresearchgate.net Derivatives have been tested against species like Candida albicans, Aspergillus niger, and Aspergillus flavus, showing varying degrees of inhibition. academicjournals.orgresearchgate.net However, activity can be highly dependent on the specific substitutions on the piperidine ring, with some derivatives showing no antifungal effects at all. academicjournals.orgresearchgate.net This body of research suggests that the this compound scaffold could be a starting point for exploring novel antimicrobial agents.
Table 2: Antimicrobial Activity of Selected Piperidine Derivatives This table presents data for structurally related compounds, not this compound.
| Compound Class | Microorganism | Activity Metric | Reported Value (µg/ml) | Reference |
|---|---|---|---|---|
| 2,6-dipiperidino-1,4-dihalogenobenzenes | S. aureus, B. subtilis, E. coli, K. pneumoniae | MIC | 32-512 | tandfonline.comnih.gov |
| 2,6-dipiperidino-1,4-dihalogenobenzenes | C. albicans | MIC | 32-64 | tandfonline.com |
| Substituted Piperidine Derivative | B. subtilus | MIC | 750 | academicjournals.org |
| Substituted Piperidine Derivative | B. cereus | MIC | 1500 | academicjournals.org |
Novel Therapeutic Strategies Incorporating this compound Scaffolds
Prodrug Design for this compound
Prodrug design is a well-established strategy to overcome undesirable pharmaceutical or pharmacokinetic properties of a biologically active molecule. slideshare.netslideshare.net This approach involves chemically modifying the active drug to form an inactive derivative that, following administration, undergoes biotransformation to release the parent compound. slideshare.net For piperidine-containing drugs, prodrug strategies have been successfully employed. nih.govnih.gov
The structure of this compound contains two tertiary amine groups (one in the piperidine ring and one in the side chain). These functional groups present opportunities for prodrug design. Conceptually, these amines could be converted into N-oxide or quaternary ammonium (B1175870) salt derivatives. Such modifications could be designed to enhance aqueous solubility for parenteral formulations or to alter membrane permeability and absorption characteristics. The release of the active parent compound would then occur through enzymatic or chemical reduction (for N-oxides) or other cleavage mechanisms in vivo. An example of a prodrug strategy for a piperidine derivative is seen with the anticoagulant clopidogrel, which requires metabolic activation to exert its therapeutic effect. nih.gov
Targeted Delivery Approaches in Preclinical Contexts
Targeted delivery systems aim to increase the concentration of a therapeutic agent at the site of action, thereby enhancing efficacy and reducing off-target side effects. For compounds containing a piperidine scaffold, various preclinical delivery strategies are being explored.
One conceptual approach involves the use of polymeric materials to create drug delivery systems. nih.gov For instance, piperidine-based bioactive films have been prepared using sodium alginate and poly(vinyl alcohol) with the goal of ensuring controlled release of the therapeutic molecule while maintaining contact with the target tissue. nih.gov Such systems could be valuable for localized treatment of microbial infections. nih.gov
Polypharmacology and Multi-Targeting Approaches with this compound Analogs
The complexity of diseases like cancer and neurodegenerative disorders has spurred the development of multi-target-directed ligands (MTDLs)—single molecules designed to interact with multiple biological targets simultaneously. neurology.orgnih.gov The benzylpiperidine scaffold has proven to be a valuable framework for designing such polypharmacological agents, particularly in the context of Alzheimer's disease (AD). nih.govnih.gov
Researchers have designed and synthesized series of N-benzylpiperidine analogs as multifunctional inhibitors of key enzymes implicated in AD pathogenesis, such as acetylcholinesterase (AChE) and β-secretase-1 (BACE-1). nih.gov Other work has focused on creating benzylpiperidine-isatin hybrids that act as dual inhibitors of monoamine oxidases (MAO-A/B) and AChE. nih.gov These compounds aim to address multiple facets of neurodegeneration, including neurotransmitter imbalances and oxidative stress. nih.gov The favorable pharmacokinetic profiles of the piperidine scaffold, including its potential to cross the blood-brain barrier, make it particularly suitable for developing therapies for central nervous system disorders. nih.gov These studies underscore the conceptual potential of using the this compound scaffold as a foundation for developing novel multi-target agents for complex diseases.
Table 3: Examples of Multi-Targeting Approaches with Benzylpiperidine Analogs This table presents data for structurally related compounds, not this compound.
| Compound Class | Biological Targets | Therapeutic Area (Conceptual) | Reference |
|---|---|---|---|
| N-benzylpiperidine analogs | Acetylcholinesterase (AChE) and β-secretase-1 (BACE-1) | Alzheimer's Disease | nih.gov |
| Benzylpiperidine-isatin hybrids | Monoamine oxidases (MAO-A/B) and Acetylcholinesterase (AChE) | Neurodegenerative Diseases | nih.gov |
| 1-Benzylpiperidine (B1218667) derivatives | Acetylcholinesterase (AChE) and Serotonin (B10506) Transporter (SERT) | Alzheimer's Disease | mdpi.com |
Future Research Horizons for this compound
The scientific community is poised to explore the full potential of the chemical compound this compound. As researchers delve deeper into its properties and potential applications, several key areas of future investigation are emerging. These frontiers in research promise to unlock a more comprehensive understanding of this molecule, from its fundamental synthesis to its complex biological interactions. This article outlines the prospective avenues for research that could define the next chapter in the study of this compound.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(1-benzylpiperidin-3-yl)-N-methylmethanamine, and what optimization strategies improve yield?
- Methodology : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, benzylpiperidine derivatives are often prepared by reacting a benzyl halide with a piperidine precursor under basic conditions (e.g., K₂CO₃ in THF) . Microwave-assisted synthesis (Biotage® Initiator+) may enhance reaction efficiency . Post-synthesis, purification via column chromatography or recrystallization (e.g., oxalate salt formation) is critical .
- Optimization : Adjusting solvent polarity (e.g., DMF for polar intermediates), temperature control (0°C to RT for sensitive steps), and stoichiometric ratios (1.5 eq of alkylating agents) can improve yields .
Q. How is this compound characterized to confirm structural integrity and purity?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR (e.g., δ 50–55 ppm for piperidine CH₂ groups; aromatic protons at δ 7.1–7.5 ppm) .
- Mass Spectrometry : ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- Elemental Analysis : Combustion analysis (C, H, N) to validate empirical formulas .
- Purity Assessment : HPLC with UV detection (λmax ~255 nm) and TLC (Rf comparison) .
Q. What physicochemical properties of this compound are critical for in vitro assays?
- Key Properties :
- LogP : Predicted ~2.5 (via computational tools), indicating moderate lipophilicity for membrane permeability .
- Solubility : Hydrochloride salts enhance aqueous solubility (tested in PBS at pH 7.4) .
- Stability : Assess degradation in buffers (e.g., PBS, DMEM) under physiological conditions (37°C, 5% CO₂) over 24–72 hours .
Q. What in vitro screening models are used to evaluate its biological activity?
- Assays :
- Enzyme Inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition using Ellman’s reagent) .
- Receptor Binding : Radioligand displacement (e.g., competition with ³H-labeled ligands for GPCRs) .
- Cytotoxicity : MTT/WST-1 assays in HEK-293 or HepG2 cell lines .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Approach :
- Core Modifications : Vary benzyl (e.g., electron-withdrawing substituents) or piperidine (e.g., N-alkylation) groups .
- Analog Synthesis : Prepare derivatives like 1-(1-(4-fluorobenzyl)piperidin-3-yl)-N-ethylmethanamine and compare IC₅₀ values .
- 3D-QSAR : Use CoMFA/CoMSIA models to predict binding affinities based on steric/electronic features .
Q. What strategies identify biological targets for this compound when mechanistic data are limited?
- Methods :
- Affinity Chromatography : Immobilize the compound on sepharose beads to pull down interacting proteins from cell lysates .
- Phage Display : Screen peptide libraries to identify binding motifs .
- Transcriptomics : RNA-seq of treated vs. untreated cells to pinpoint pathway alterations .
Q. How can contradictory data in biological activity (e.g., variable IC₅₀ across studies) be resolved?
- Troubleshooting :
- Assay Standardization : Use reference compounds (e.g., donepezil for cholinesterase assays) to calibrate inter-lab variability .
- Buffer Conditions : Test activity in varying pH (6.5–7.5) and ionic strength to identify optimal parameters .
- Meta-Analysis : Apply statistical tools (e.g., mixed-effects models) to reconcile data from disparate studies .
Q. What computational methods predict its interaction with novel biological targets?
- In Silico Tools :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to screen against targets like σ receptors or monoamine transporters .
- MD Simulations : GROMACS for 100-ns simulations to assess binding stability (e.g., RMSD <2 Å) .
- Pharmacophore Modeling : Identify essential features (e.g., amine distance to aromatic rings) using LigandScout .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
